methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate
Overview
Description
“Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a trifluoromethyl group (-CF3), which is known for its high electronegativity and its ability to increase the metabolic stability of pharmaceuticals .Scientific Research Applications
Synthesis and Applications of Related Compounds
Versatile Precursors for Bioactive Molecules : Methyl-2-formyl benzoate, a compound with a structure similar to the target molecule, serves as a bioactive precursor in organic synthesis, showcasing a variety of pharmacological activities. It's an excellent precursor for new bioactive molecules due to its versatility in organic synthesis, highlighting its importance in the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).
Chemical Inhibitors in Drug Metabolism : Research on chemical inhibitors of cytochrome P450 isoforms, which metabolize a diverse number of drugs, emphasizes the critical role of selectivity in understanding specific isoform involvement in drug metabolism. This underlines the significance of specific chemical structures in deciphering the metabolic pathways of drugs (S. C. Khojasteh et al., 2011).
Medicinal Scaffolds from Methyl Substituted Pyrazoles : Methyl substituted pyrazoles, closely related to the target compound, have been reported as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. This review emphasizes the synthetic approaches and medical significances of such derivatives, suggesting the potential utility of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate in similar applications (Tulika Sharma et al., 2021).
Antimicrobial and Anti-Inflammatory Applications : Trifluoromethylpyrazoles have gained attention for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group significantly influences the activity profile of these compounds, suggesting potential applications for the target compound in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kamalneet Kaur et al., 2015).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target through a similar mechanism.
Biochemical Pathways
It’s known that pyrazole derivatives can have diverse effects on biological systems .
Pharmacokinetics
The compound’s potent in vitro antipromastigote activity suggests that it may have favorable bioavailability .
Result of Action
One study showed that a similar compound displayed superior antipromastigote activity .
Action Environment
The compound’s potent in vitro antipromastigote activity suggests that it may be effective in a variety of environments .
properties
IUPAC Name |
methyl 2,3,5-trifluoro-4-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c1-18-11(17)6-5-7(12)10(9(14)8(6)13)16-4-2-3-15-16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPDUMKCQNIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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